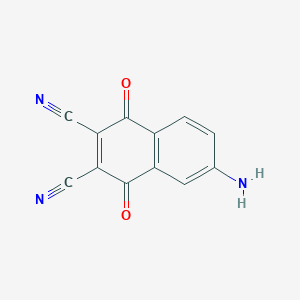

6-Amino-2 3-dicyano-1 4-naphthoquinone

Description

6-Amino-2,3-dicyano-1,4-naphthoquinone (CAS: 80829-94-3) is a polyfunctional naphthoquinone derivative characterized by an amino group at the 6-position and two cyano groups at the 2- and 3-positions. Its molecular formula is $ \text{C}{12}\text{H}5\text{N}3\text{O}2 $, with a molecular weight of 223.19 g/mol. The compound’s structure combines electron-withdrawing cyano groups and an electron-donating amino group, creating unique electronic properties that influence its reactivity, stability, and applications in organic synthesis and medicinal chemistry. Commercial availability (4 suppliers listed in ) underscores its utility in research .

Properties

CAS No. |

80829-94-3 |

|---|---|

Molecular Formula |

C12H5N3O2 |

Molecular Weight |

223.19 g/mol |

IUPAC Name |

6-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile |

InChI |

InChI=1S/C12H5N3O2/c13-4-9-10(5-14)12(17)8-3-6(15)1-2-7(8)11(9)16/h1-3H,15H2 |

InChI Key |

MYCVUNAQKAEDER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C(=C(C2=O)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Amino-2,3-dicyano-1,4-naphthoquinone involves the use of a Lewis acid catalyst such as BiCl3. This method is advantageous due to its broad substrate scope, ease of product extraction, low cost, and mild reaction conditions . The reaction typically involves the sequential amine-arylation of 1,4-naphthoquinone with amines and arylhydrazines/K2S2O8 to produce arylated 2-amino-1,4-naphthoquinones .

Industrial Production Methods

While specific industrial production methods for 6-Amino-2,3-dicyano-1,4-naphthoquinone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dicyano-1,4-naphthoquinone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various substituted naphthoquinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitronium hexafluorophosphate and reducing agents such as sodium borohydride . Reaction conditions typically involve solvents like acetonitrile and ethanol, with temperatures ranging from room temperature to moderate heating.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other quinone derivatives .

Scientific Research Applications

6-Amino-2,3-dicyano-1,4-naphthoquinone has several scientific research applications:

Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and other biochemical processes.

Industry: The compound is used in the development of dyes and pigments due to its deep color and stability.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dicyano-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . This mechanism is particularly relevant in its anticancer and antimicrobial activities, where the generation of ROS leads to cell death. The molecular targets include various enzymes and cellular pathways involved in redox regulation .

Comparison with Similar Compounds

Positional Isomers: 5-Amino-2,3-dicyano-1,4-naphthoquinone

The 5-amino isomer (CAS: 68217-29-8) differs only in the position of the amino group. Key distinctions include:

- Physical Properties: The 5-amino isomer is a black-blue crystalline powder, while the 6-amino variant’s color is unspecified but likely distinct due to electronic effects .

- Electronic Effects: The amino group’s position alters the electron density distribution.

- Applications: The 5-amino isomer is marketed for research (≥97% purity), but its biological activity data are less documented compared to the 6-amino compound, which is explored in nucleophilic reactions ().

Table 1: Comparison of Positional Isomers

Cyano-Substituted Analogs: 2,3-Dicyano-1,4-naphthoquinone

The non-amino analog, 2,3-dicyano-1,4-naphthoquinone, exhibits distinct reactivity:

- Synthesis: Prepared via isomerization of (1,3-dioxo-2,3-dihydro-1(H)-inden-2-ylidene)propanedinitrile in the presence of electron donors ().

- Reactivity: Reacts with N1,N2-diarylacetamidines to form fused heterocycles under mild conditions (). In contrast, the amino group in the 6-amino derivative may direct nucleophilic attacks to specific positions or stabilize intermediates.

- Applications: Used in synthesizing charge-transfer complexes, whereas the amino derivative’s applications are less documented but likely involve bioactivity due to its functional groups .

Chloro-Substituted Analogs: 2-Amino-3-chloro-1,4-naphthoquinone

Chloro-substituted naphthoquinones, such as 2-amino-3-chloro-1,4-naphthoquinone, highlight substituent effects:

- Synthesis: Requires sodium hydride and acid chlorides for bis-acylation, contrasting with the 6-amino-dicyano compound’s synthesis, which may involve cyano group introduction via nucleophilic substitution ().

- Bioactivity: Imido-substituted derivatives of 2-amino-3-chloro-1,4-naphthoquinone show promise in prostate and breast cancer drug development.

Hydroxy-Substituted Analogs: 2-Hydroxy-1,4-naphthoquinone

2-Hydroxy-1,4-naphthoquinone (lawsone) and its derivatives differ significantly:

- Reactivity: Participates in three-component reductive alkylation with aldehydes and HEH (Hantzsch ester) under L-proline catalysis (). The amino and cyano groups in 6-amino-2,3-dicyano-1,4-naphthoquinone likely preclude similar reactivity due to steric and electronic effects.

- Applications: Hydroxy derivatives are common in natural products (e.g., juglone), whereas amino-cyano derivatives are synthetic targets for specialized applications .

Imido-Substituted Analogs: Bis-Arylimido-1,4-naphthoquinones

Imido-substituted derivatives, such as 2-dibenzoylamino-1,4-naphthoquinone, demonstrate:

- Synthesis Challenges: Require base-promoted bis-acylation (NaH/THF) for imido group introduction, unlike the 6-amino-dicyano compound, which may form via direct cyanation ().

- Bioactivity: Exhibit cytotoxicity against cancer cells, suggesting that the 6-amino-dicyano compound’s cyano groups could enhance similar activity through increased electron deficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.